molecular formula C15H21N3O2S2 B5814334 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide

4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide

Katalognummer B5814334
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: OXQCPNAAPNRAFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. This molecule is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in regulating gene expression and chromatin remodeling.

Wirkmechanismus

4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide exerts its inhibitory effect on HAT activity by binding to the catalytic domain of the enzyme and blocking the acetyl-CoA binding site. This results in the inhibition of histone acetylation, which in turn affects gene expression and chromatin remodeling. The inhibition of HAT activity by this compound has been shown to lead to the downregulation of various oncogenes and the upregulation of tumor suppressor genes, which contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. The molecule has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to downregulate various oncogenes, including c-Myc and Cyclin D1, and upregulate tumor suppressor genes, including p21 and p27. These effects contribute to the anti-cancer properties of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide in lab experiments is its high potency and specificity for HAT inhibition. This allows for the selective inhibition of HAT activity without affecting other histone-modifying enzymes. In addition, this compound is a small molecule inhibitor, which makes it easy to use in various experimental settings. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide. One area of research is the development of more potent and selective HAT inhibitors based on the structure of this compound. Another area of research is the investigation of the efficacy of this compound in combination with other anti-cancer agents. In addition, the potential use of this compound in other diseases, such as neurodegenerative disorders, is an area of interest for future research.

Synthesemethoden

4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 2-(1-cyclohexen-1-yl)ethylamine, followed by the reaction of the resulting product with carbon disulfide and sodium hydroxide. The final step involves the reaction of the intermediate product with 4-fluorobenzeneboronic acid to produce this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The molecule has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, glioblastoma, and leukemia cells. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which makes it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c16-22(19,20)14-8-6-13(7-9-14)18-15(21)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H2,16,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQCPNAAPNRAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.